molecular formula C7H14O2 B3377506 (S)-2,3,3-Trimethylbutanoic acid CAS No. 13332-31-5

(S)-2,3,3-Trimethylbutanoic acid

Cat. No.: B3377506
CAS No.: 13332-31-5
M. Wt: 130.18 g/mol
InChI Key: ILBXYVICWFMUPR-RXMQYKEDSA-N
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Description

(S)-2,3,3-Trimethylbutanoic acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alkylation of Isobutene with 2-Butene

  • Composite Ionic Liquid Catalysts : A study by Liu et al. (2008) explored using a composite ionic liquid as an acid catalyst for the liquid-phase alkylation of isobutane and 2-butene, producing trimethylpentane as the main product. This research highlighted the significant roles of composite anions in improving alkylate quality (Liu, Hu, Xu, & Su, 2008).
  • Ionic Liquids as Catalysts : Another study by Bui et al. (2009) focused on using ionic liquids as catalysts for the alkylation of isobutane with 2-butene, aiming to achieve high content of the desired trimethylpentanes and a high research octane number (RON) (Bui, Korth, Aschauer, & Jess, 2009).

Selective Homologation Routes

  • A study conducted by Ahn, Temel, and Iglesia (2009) demonstrated the selective formation of 2,2,3-Trimethylbutane (triptane) from dimethyl ether at low temperatures on acid zeolites, emphasizing the selectivity of methylation at less-substituted carbons (Ahn, Temel, & Iglesia, 2009).

Acid Catalysis

  • The study by White, Szanyi, and Henderson (2004) discussed the thermal surface chemistry of trimethyl acetic acid on a TiO2(110) surface, highlighting the deprotonation process and the formation of various products such as isobutene and carbon monoxide (White, Szanyi, & Henderson, 2004).

Catalytic Reactions

  • Ren et al. (2012) investigated the alkylation of isobutane and butene using triflic acid/trifluoroethanol, achieving high selectivity of trimethylpentane (TMP) and high RON. The study highlighted the recyclability of the catalytic system (Ren, Zhao, Zhang, Cui, & Huang, 2012).

Environmental Chemistry

Properties

IUPAC Name

(2S)-2,3,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBXYVICWFMUPR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427352
Record name (S)-2,3,3-Trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13332-31-5
Record name (S)-2,3,3-Trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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